1-Chloro-2,4-difluoro-5-isocyanatobenzene
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Overview
Description
1-Chloro-2,4-difluoro-5-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2,4-difluoro-5-nitrobenzene with phosgene in the presence of a base to form the isocyanate group . The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-difluoro-5-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic Aromatic Substitution: The chlorine and fluorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may influence the reactivity.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with the isocyanate group.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions, depending on the desired product.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Chloro-2,4-difluoro-5-isocyanatobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2,4-difluoro-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of ureas, carbamates, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
1-Chloro-2-(difluoromethoxy)-4-isocyanatobenzene: Similar structure but with a difluoromethoxy group instead of fluorine atoms.
3,4-Difluorophenyl isocyanate: Lacks the chlorine atom but has similar reactivity due to the isocyanate group.
Properties
Molecular Formula |
C7H2ClF2NO |
---|---|
Molecular Weight |
189.54 g/mol |
IUPAC Name |
1-chloro-2,4-difluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-4-1-7(11-3-12)6(10)2-5(4)9/h1-2H |
InChI Key |
XJQLSAFVODSNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)N=C=O |
Origin of Product |
United States |
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